molecular formula C7H5N2- B1237168 Benzimidazolide

Benzimidazolide

Cat. No. B1237168
M. Wt: 117.13 g/mol
InChI Key: KLTWGRFNJPLFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazolide is an organic nitrogen anion. It is a conjugate base of a 1H-benzimidazole.

Scientific Research Applications

  • Diverse Biological Activities and Potential Therapies : Benzimidazole derivatives are known for a broad spectrum of biological activities, with potential in treating a range of diseases, from microbial infections to cancer. Challenges include drug resistance and limited knowledge of receptor structures (Fei & Zhou, 2013).

  • Anti-Inflammatory Properties : Substituents on the benzimidazole ring, particularly at the N1, C2, C5, and C6 positions, significantly contribute to its anti-inflammatory activity. These derivatives interact with various receptors and enzymes, indicating their potential as anti-inflammatory drugs (Veerasamy et al., 2021).

  • Ecofriendly Synthesis and Pharmacological Activities : Benzimidazoles and their derivatives, including antiulcer, analgesic, and anthelmintic drugs, are synthesized using ecofriendly methods. This approach addresses environmental concerns in pharmaceutical production (Nardi et al., 2023).

  • Protein Kinase Inhibitors : Benzimidazole acts as an enzyme inhibitor interacting with various proteins and enzymes. Its derivatives are explored for their inhibitory activities on different enzymes, which can aid in developing new medicinal compounds (Singla et al., 2014).

  • Antibacterial Agents : Benzimidazole-based compounds are investigated as novel antibacterial agents, especially in response to growing antibiotic resistance. The structure-activity relationship of these compounds is crucial for their effectiveness against bacterial strains (Song & Ma, 2016).

  • Anticancer Potential : Benzimidazole derivatives demonstrate significant anticancer activities. Their structural analogy to nucleotides makes them important in medicinal chemistry, leading to various marketed drugs for cancer treatment (Yadav et al., 2016).

  • Analgesic and Anti-inflammatory Agents : Benzimidazole and its derivatives have emerged as potential agents for pain and inflammation treatment, targeting various clinically approved targets (Gaba et al., 2014).

  • Pharmacological Activities : Recent literature highlights the wide range of pharmacological properties of benzimidazole derivatives. They are investigated for their effectiveness against several diseases, from antibacterial effects to tackling virulent diseases (Brishty et al., 2021).

properties

Molecular Formula

C7H5N2-

Molecular Weight

117.13 g/mol

IUPAC Name

benzimidazol-1-ide

InChI

InChI=1S/C7H5N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/q-1

InChI Key

KLTWGRFNJPLFDA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[N-]C=N2

Canonical SMILES

C1=CC=C2C(=C1)[N-]C=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzimidazolide
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Benzimidazolide
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Benzimidazolide
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Benzimidazolide
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Benzimidazolide
Reactant of Route 6
Benzimidazolide

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